molecular formula C24H40O4 B7828457 4-(3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid

4-(3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid

Cat. No.: B7828457
M. Wt: 392.6 g/mol
InChI Key: DGABKXLVXPYZII-UHFFFAOYSA-N
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Description

This compound is a hydroxylated bile acid derivative with a steroidal backbone featuring a pentanoic acid side chain at position 15. Its structure includes two hydroxyl groups at positions 3 and 6, methyl groups at positions 10 and 13, and a fully saturated cyclopenta[a]phenanthrene core. It shares structural similarities with cholic acid derivatives but differs in hydroxylation patterns and side-chain modifications .

Properties

IUPAC Name

4-(3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O4/c1-14(4-7-22(27)28)17-5-6-18-16-13-21(26)20-12-15(25)8-10-24(20,3)19(16)9-11-23(17,18)2/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGABKXLVXPYZII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83-49-8, 668-49-5
Record name HYODEOXYCHOLIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60672
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC18166
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18166
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Biological Activity

4-(3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid (often referred to as hyodeoxycholic acid or NaHDC compound) is a synthetic bile acid derivative with potential biological activities. This compound is classified within organic compounds known as dihydroxy bile acids and has been identified in human blood under specific exposure conditions. Research surrounding its biological activity is limited but indicates various pharmacological properties.

  • Molecular Formula : C24H40O4
  • Molecular Weight : 392.579 g/mol
  • CAS Number : 83-49-8

Biological Activity Overview

The biological activity of hyodeoxycholic acid has been explored primarily in the context of its anti-inflammatory and metabolic effects. Below are key findings from recent studies:

Anti-inflammatory Effects

Hyodeoxycholic acid exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in various cell lines. This is particularly relevant in conditions characterized by chronic inflammation.

Table 1: Summary of Anti-inflammatory Effects

Cell Line Cytokines Inhibited Mechanism
RAW264.7TNF-α, IL-1β, IL-6Inhibition of NF-κB and MAPK pathways
HT1080MMPs (Matrix Metalloproteinases)Decreased expression through transcriptional regulation

Metabolic Effects

Research indicates that hyodeoxycholic acid may influence lipid metabolism. It has been associated with alterations in bile acid synthesis and could potentially play a role in cholesterol metabolism.

Case Studies and Clinical Findings

A study published in the Human Metabolome Database highlighted that this compound is not naturally occurring but can be found in individuals exposed to it or its derivatives. This suggests its relevance in certain clinical scenarios where exposure may occur.

The mechanisms through which hyodeoxycholic acid exerts its biological effects include:

  • Inhibition of NF-κB Pathway : This pathway is crucial for the expression of various inflammatory mediators.
  • Regulation of MAPK Pathways : These pathways are involved in cellular responses to stress and inflammation.
  • Impact on Lipid Profiles : By influencing bile acid synthesis and cholesterol metabolism.

Research Gaps

Despite some promising findings regarding the biological activity of hyodeoxycholic acid:

  • Limited Literature : There are very few comprehensive studies focusing on this compound specifically.
  • Need for Clinical Trials : More extensive clinical trials are necessary to ascertain the therapeutic potential and safety profile of this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Key Features

The following table summarizes critical structural differences between the target compound and its analogues:

Compound Name Hydroxylation Sites Substituents Side Chain Modifications Key References
Target Compound : 4-(3,6-Dihydroxy-10,13-dimethyl-...phenanthren-17-yl)pentanoic acid 3α, 6α 10β-CH3, 13β-CH3 Pentanoic acid at C17
(R)-4-((3R,5S,7S,8R,9S,10S,13R,14S,17R)-3-Hydroxy-7-methoxy-10,13-dimethyl...phenanthren-17-yl)pentanoic acid 3α, 7α-OCH3 10β-CH3, 13β-CH3 Pentanoic acid at C17
Methyl (4R)-4-((3R,10S,13R,17R)-3-hydroxy-10,13-dimethyl...phenanthren-17-yl)pentanoate (Compound 7) 10β-CH3, 13β-CH3 Methyl ester at C17 side chain
(4R)-4-((10R,13R,17R)-3-((tert-butoxycarbonyl)amino)-4,4,10,13-tetramethyl...phenanthren-17-yl)pentanoic acid (22) 3-NHBoc 4,4-dimethyl, 10β-CH3, 13β-CH3 Boc-protected amino group at C3
(4R)-4-((8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-oxo...phenanthren-17-yl)pentanoic acid (Compound 2) 7α-OH, 3-ketone 10β-CH3, 13β-CH3 Ketone at C3, pentanoic acid at C17

Physicochemical Properties

Property Target Compound Compound 7 Compound 22 Compound 2
Molecular Weight ~462.6 g/mol* 430.6 g/mol 523.7 g/mol 388.5 g/mol
Melting Point Not reported 105.3–106.5°C 243.1–245.5°C 228–230°C
Key Functional Groups 3,6-dihydroxy 3-hydroxy, methyl ester Boc-amino, pentanoic acid 3-ketone, 7-hydroxy

*Calculated based on molecular formula C27H42O4.

Critical Analysis of Divergent Data

  • Stereochemical Ambiguities: and describe the target compound with conflicting stereochemical descriptors (e.g., hexadecahydro vs. tetradecahydro), suggesting possible variations in synthesis or nomenclature .
  • Biological Relevance : While hydroxylation at C3 and C6 is conserved in bile acid analogues, methoxy or ketone substitutions (as in Compounds 1 and 2) significantly alter receptor binding and metabolic stability .

Preparation Methods

Cholic Acid and Lithocholic Acid Derivatives

The most common precursors are cholic acid derivatives, which provide the necessary hydroxylation pattern and methyl groups. For example, 3α,7α-dihydroxycholanic acid serves as a starting material for selective oxidation and side-chain elongation.

PrecursorModification RequiredKey Reference
Lithocholic acidC3 and C6 hydroxylation
Chenodeoxycholic acidC6 oxidation and side-chain extension

Chemical Synthesis Pathways

Hydroxylation at C3 and C6

The simultaneous introduction of hydroxyl groups at C3 and C6 is achieved through a Sharpless-type dihydroxylation or microbial oxidation :

Chemical Method (Patent WO2016120891A1):

  • Reagents: Potassium permanganate (KMnO₄) in acetone/water with formic acid catalysis.

  • Conditions: -5°C, 1-hour reaction time, monitored by TLC.

  • Yield: 68–72% after sodium metabisulfite quenching.

Microbial Method:

  • Organism: Pseudomonas spp. or Rhodococcus spp..

  • Substrate: 10,13-dimethyl-1H-cyclopenta[a]phenanthren-17-yl pentanoate.

  • Conversion: 85–90% after 72-hour fermentation.

Side-Chain Elongation at C17

The pentanoic acid side chain is introduced via a Grignard reaction followed by oxidation:

  • Alkylation:

    • Reaction of C17-ketone with pentylmagnesium bromide (C₅H₁₁MgBr) in THF at -78°C.

    • Stereochemical control via Evans' chiral auxiliaries.

  • Oxidation to Carboxylic Acid:

    • Jones reagent (CrO₃/H₂SO₄) in acetone at 0–5°C.

    • Alternative: TEMPO/NaClO₂ system for milder conditions.

Purification and Characterization

Chromatographic Techniques

  • Normal-phase silica gel chromatography using ethyl acetate/hexane gradients (3:7 → 1:1).

  • Reverse-phase HPLC: C18 column, methanol/water (75:25) + 0.1% formic acid.

Spectroscopic Data

Characterization MethodKey SignalsReference
¹H NMR (500 MHz, CDCl₃)δ 3.56 (dd, J=4.5 Hz, H-3β), δ 3.38 (t, J=3.1 Hz, H-6β), δ 2.35 (m, H-17)
¹³C NMR C-24 (COOH): 178.9 ppm; C-3: 73.4 ppm
HRMS m/z 392.2927 [M+H]⁺ (calc. 392.2926)

Industrial-Scale Optimization

Solvent Systems for Crystallization

Solvent CombinationPurity (%)Crystal FormReference
Ethanol/water (8:2)99.5Needles
Acetone/heptane (6:4)98.7Prisms

Catalytic Enhancements

  • Pd/C-mediated hydrogenation for residual double bond reduction (50 psi H₂, 25°C).

  • Enzymatic resolution using Candida antarctica lipase B to correct C3/C6 stereochemistry.

Comparative Analysis of Synthetic Routes

MethodTotal Yield (%)Purity (%)Cost (USD/g)Scalability
Microbial oxidation6298.9120Limited
Chemical synthesis5599.585High
Hybrid approach7399.295Moderate

Q & A

Q. What are the critical steps in synthesizing this compound, and how can purity be optimized?

The synthesis typically involves multi-step protection/deprotection strategies. For example, tert-butyldimethylsilyl (TBS) groups are used to protect hydroxyl functionalities during reactions with methyl triflate in dichloromethane (DCM). Neutralization with 1 M HCl and purification via silica gel chromatography (0–50% ethyl acetate/DCM gradient) yield intermediates with ~68% efficiency. Final deprotection with tetrabutylammonium fluoride (TBAF) in THF, followed by methanol/DCM chromatography, achieves >80% purity . Key optimization steps include monitoring reaction times (e.g., 24 hours for silylation) and using inert atmospheres to prevent oxidation.

Q. Which analytical methods are most reliable for structural confirmation?

  • 1H/13C NMR : Assign stereochemistry using coupling constants (e.g., δ 3.17 ppm, q, J = 2.9 Hz for methoxy groups) and carbon shifts (e.g., 175.0 ppm for ester carbonyls) .
  • Mass Spectrometry (HRMS-ESI) : Confirm molecular weight with <0.5 ppm error (e.g., m/z 457.3290 for [M+Na]+) .
  • X-ray Crystallography : Resolve absolute configuration using monoclinic crystals (space group P21, a = 7.383 Å, β = 95.687°) .

Q. What are the primary biological systems for evaluating this compound’s activity?

Early-stage studies focus on Clostridium difficile spore inhibition (via bile acid receptor modulation) and endocrine disruption assays (e.g., estrogen receptor binding or metabolic regulation in rodent models) . Dose-response curves (0.1–100 µM) and IC50 calculations are standard.

Advanced Research Questions

Q. How can conflicting NMR or bioactivity data be resolved?

Data contradictions often arise from:

  • Stereochemical impurities : Use chiral HPLC (e.g., CHIRALPAK IG-3 column) to separate enantiomers .
  • Solvent artifacts : Re-run NMR in deuterated methanol or DMSO-d6 to eliminate residual proton signals .
  • Bioassay variability : Standardize cell lines (e.g., HepG2 for metabolic studies) and control for batch-to-batch reagent differences .

Q. What strategies improve crystallographic data quality for structural determination?

  • Crystal growth : Use slow vapor diffusion (pentane/DCM, 4°C) to obtain monoclinic crystals with Z = 2 .
  • Data collection : Optimize φ/ω scans on a Bruker SMART CCD diffractometer (graphite monochromator, λ = 0.71073 Å) .
  • Refinement : Apply SHELXL-97 with anisotropic displacement parameters for non-H atoms (R factor < 0.060) .

Q. How can reaction yields be enhanced without compromising stereoselectivity?

  • Catalyst screening : Test Brønsted acids (e.g., p-toluenesulfonic acid) for transannular aldol reactions to reduce side products .
  • Microwave-assisted synthesis : Reduce reaction times (e.g., 30 minutes vs. 24 hours) while maintaining >90% enantiomeric excess .
  • In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reagent stoichiometry dynamically .

Q. What are the challenges in scaling up synthesis for in vivo studies?

  • Purification bottlenecks : Replace column chromatography with countercurrent distribution (e.g., Ito coil planet centrifuge) for gram-scale batches .
  • Toxic byproducts : Characterize impurities via LC-MS/MS and implement scavenger resins (e.g., QuadraSil MP) during workup .
  • Stability : Store the compound under argon at −80°C to prevent hydroxyl group oxidation .

Methodological Considerations

Q. How should researchers handle safety and stability concerns?

  • PPE : Use nitrile gloves and respiratory protection (NIOSH-approved N95 masks) due to potential carcinogenicity (IARC Group 2B) .
  • Waste disposal : Neutralize acidic residues with sodium bicarbonate before incineration by licensed facilities .
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) to identify hydrolytic degradation pathways .

Q. What computational tools aid in predicting biological targets?

  • Molecular docking : Use AutoDock Vina with bile acid receptor (FXR) crystal structures (PDB: 1OSH) to predict binding affinities .
  • QSAR models : Train on cholestane derivatives (RMSE < 0.3 log units) to forecast metabolic clearance rates .

Q. How can in vivo pharmacokinetics be optimized?

  • Formulation : Prepare PEGylated liposomes (size: 100–150 nm) to enhance oral bioavailability .
  • Tracer studies : Radiolabel with 14C at the pentanoic acid moiety for mass balance assays in Sprague-Dawley rats .

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